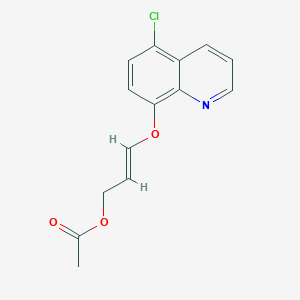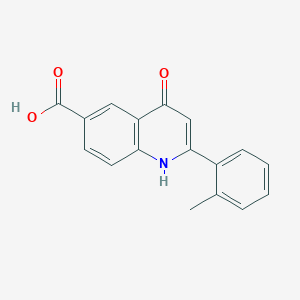
4-Oxo-2-(o-tolyl)-1,4-dihydroquinoline-6-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 4-oxo-2-(o-tolil)-1,4-dihidroquinolina-6-carboxílico es un compuesto heterocíclico que pertenece a la familia de la quinolina. Los derivados de quinolina son conocidos por su amplia gama de actividades biológicas y aplicaciones en química medicinal. Este compuesto, en particular, ha generado interés debido a sus posibles propiedades terapéuticas y su papel como intermedio en la síntesis de varios productos farmacéuticos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 4-oxo-2-(o-tolil)-1,4-dihidroquinolina-6-carboxílico generalmente implica reacciones de varios pasos a partir de precursores fácilmente disponibles. Un método común implica la condensación de o-toluidina con acetoacetato de etilo, seguido de pasos de ciclación y oxidación. Las condiciones de reacción a menudo requieren el uso de catalizadores ácidos o básicos, temperaturas elevadas y solventes específicos para lograr el producto deseado.
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto puede implicar condiciones de reacción optimizadas para maximizar el rendimiento y la pureza. Esto podría incluir el uso de reactores de flujo continuo, técnicas avanzadas de purificación y estrictas medidas de control de calidad para garantizar la coherencia y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 4-oxo-2-(o-tolil)-1,4-dihidroquinolina-6-carboxílico puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar usando reactivos como la N-bromoftalimida en medio acuoso de ácido acético.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores comunes como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: El compuesto puede participar en reacciones de sustitución, donde los grupos funcionales son reemplazados por otros grupos en condiciones específicas.
Reactivos y condiciones comunes
Oxidación: N-bromoftalimida en medio acuoso de ácido acético a 30°C.
Reducción: Borohidruro de sodio o hidruro de aluminio y litio en solventes anhidros.
Sustitución: Diversos nucleófilos o electrófilos en condiciones ácidas o básicas.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados de quinolina con diferentes grupos funcionales, mientras que la reducción puede conducir a la formación de derivados de dihidroquinolina.
Aplicaciones Científicas De Investigación
El ácido 4-oxo-2-(o-tolil)-1,4-dihidroquinolina-6-carboxílico tiene varias aplicaciones de investigación científica, que incluyen:
Mecanismo De Acción
El mecanismo de acción del ácido 4-oxo-2-(o-tolil)-1,4-dihidroquinolina-6-carboxílico implica su interacción con objetivos moleculares y vías específicas. El compuesto puede ejercer sus efectos uniéndose a enzimas o receptores, modulando así su actividad. Los objetivos moleculares y las vías exactas pueden variar dependiendo del contexto biológico específico y la aplicación prevista .
Comparación Con Compuestos Similares
Compuestos similares
4-Hidroxi-2-quinolonas: Estos compuestos comparten una estructura central similar de quinolina y exhiben actividades biológicas comparables.
Oxo- y espiro-dihidroquinazolina basadas en gabapentina: Estos compuestos también contienen una estructura similar a la quinolina y son conocidos por sus diversas actividades biológicas.
Singularidad
El ácido 4-oxo-2-(o-tolil)-1,4-dihidroquinolina-6-carboxílico es único debido a su patrón de sustitución específico y la presencia del grupo o-tolil
Propiedades
Número CAS |
90034-25-6 |
|---|---|
Fórmula molecular |
C17H13NO3 |
Peso molecular |
279.29 g/mol |
Nombre IUPAC |
2-(2-methylphenyl)-4-oxo-1H-quinoline-6-carboxylic acid |
InChI |
InChI=1S/C17H13NO3/c1-10-4-2-3-5-12(10)15-9-16(19)13-8-11(17(20)21)6-7-14(13)18-15/h2-9H,1H3,(H,18,19)(H,20,21) |
Clave InChI |
BWGLEALAIFNJTC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C2=CC(=O)C3=C(N2)C=CC(=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



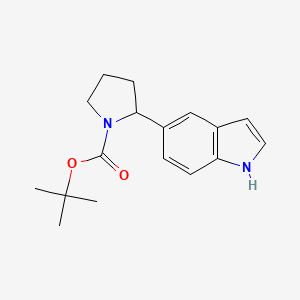
![2-Methyl-4-phenyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B11844121.png)
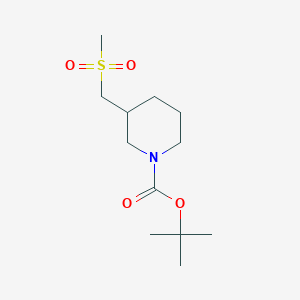


![5-Amino-1-(4-butylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11844134.png)

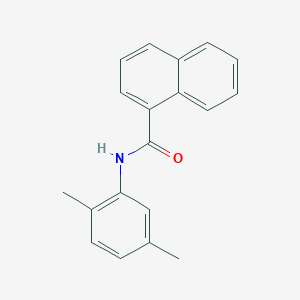


![1-(4-Chloro-2-fluorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine](/img/structure/B11844157.png)

